
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is a complex organic compound with a unique structure characterized by multiple oxo groups, an oxa linkage, and several aza groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves multiple steps, typically starting with simpler organic molecules. The synthetic route may include:
Formation of the core structure: This step involves the construction of the main carbon backbone with the necessary functional groups.
Introduction of oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions.
Formation of oxa and aza linkages: These linkages are introduced through substitution reactions, where oxygen and nitrogen atoms replace hydrogen atoms in the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at specific sites, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Applications De Recherche Scientifique
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating enzymatic activity.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 34-Amino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oic acid
- 22-Oxa-7,14,25-triazahexatriacont-35-enoic acid
Uniqueness
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is unique due to its specific arrangement of oxo, oxa, and aza groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
827611-98-3 |
|---|---|
Formule moléculaire |
C32H57N3O7 |
Poids moléculaire |
595.8 g/mol |
Nom IUPAC |
6-[6-[[7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoyl]amino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C32H57N3O7/c1-2-3-4-5-6-7-8-12-19-30(38)35-26-27-42-32(41)23-16-9-13-20-28(36)33-24-17-10-14-21-29(37)34-25-18-11-15-22-31(39)40/h2H,1,3-27H2,(H,33,36)(H,34,37)(H,35,38)(H,39,40) |
Clé InChI |
SOJFOOXXEZSYJF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
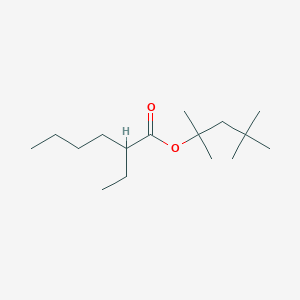
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
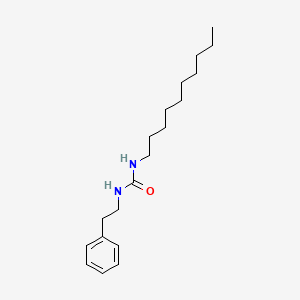
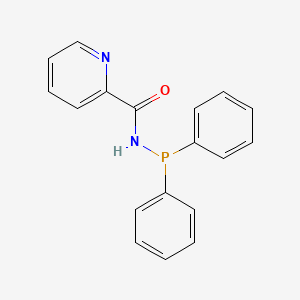
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
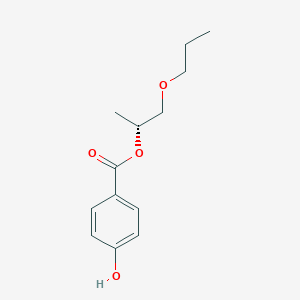
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
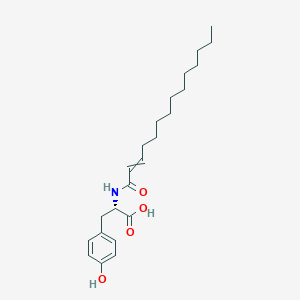
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
